molecular formula C9H13N3O3 B12920536 4-[(2-Methylpropyl)carbamoyl]-1H-imidazole-5-carboxylic acid CAS No. 91473-55-1

4-[(2-Methylpropyl)carbamoyl]-1H-imidazole-5-carboxylic acid

Cat. No.: B12920536
CAS No.: 91473-55-1
M. Wt: 211.22 g/mol
InChI Key: JQZKWMISQJNQNS-UHFFFAOYSA-N
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Description

4-[(2-Methylpropyl)carbamoyl]-1H-imidazole-5-carboxylic acid is an imidazole-based compound featuring a carbamoyl group substituted with a 2-methylpropyl (isobutyl) moiety at position 4 and a carboxylic acid group at position 4. This compound’s structural simplicity distinguishes it from more complex derivatives, such as peptide-conjugated or tetrazole-containing imidazoles, which are prevalent in pharmaceuticals like angiotensin II receptor blockers (ARBs) .

Properties

CAS No.

91473-55-1

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

4-(2-methylpropylcarbamoyl)-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C9H13N3O3/c1-5(2)3-10-8(13)6-7(9(14)15)12-4-11-6/h4-5H,3H2,1-2H3,(H,10,13)(H,11,12)(H,14,15)

InChI Key

JQZKWMISQJNQNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=C(NC=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isobutylcarbamoyl)-1H-imidazole-4-carboxylic acid typically involves the reaction of isobutylamine with an imidazole derivative. One common method is the condensation of isobutylamine with 4-carboxyimidazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-(Isobutylcarbamoyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Isobutylcarbamoyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(Isobutylcarbamoyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between the target compound and selected analogs:

Compound Name Substituent at Position 4 Substituent at Position 5/Other Positions Molecular Weight (g/mol) Key Functional Groups
4-[(2-Methylpropyl)carbamoyl]-1H-imidazole-5-carboxylic acid (Target) 2-Methylpropyl carbamoyl Carboxylic acid ~238.25* Carbamoyl, carboxylic acid
4-[(Benzylamino)carbonyl]-1H-imidazole-5-carboxylic acid (5{101}, ) Benzylamino carbamoyl Benzyloxy-S-phenylalanyl carbonyl (Position 5) ~473.52 Peptide bond, aromatic groups
Olmesartan () 4-(1-Hydroxy-1-methylethyl), 2-propyl Tetrazol-5-yl biphenylmethyl (Position 1) 558.6 Tetrazole, biphenyl, ester prodrug
5-(4-Aminophenylcarbonyl)-3H-imidazole-4-carboxylic acid () 4-Aminophenyl carbamoyl Carboxylic acid (Position 4) 246.23 Aromatic amine, carbamoyl
5-Bromo-2-propyl-1H-imidazole-4-carboxylic acid () Bromine (Position 5) Propyl (Position 2), carboxylic acid (Position 4) 233.06 Halogen, alkyl chain

*Calculated based on molecular formula C₉H₁₃N₃O₃.

Physicochemical Properties

  • Solubility: The target compound’s aliphatic carbamoyl group may enhance lipid solubility compared to aromatic analogs like 5-(4-aminophenylcarbonyl)-3H-imidazole-4-carboxylic acid, which has polar amine groups. However, Olmesartan derivatives exhibit poor water solubility due to bulky biphenyl-tetrazole substituents, necessitating prodrug formulations (e.g., medoxomil ester) for improved bioavailability .
  • Acidity (pKa) : The carboxylic acid group (pKa ~2-3) and imidazole ring (pKa ~6-7) dominate ionization. Brominated analogs () show lower pKa (~1.26) due to electron-withdrawing effects of bromine, while carbamoyl groups (neutral) have minimal impact .

Biological Activity

4-[(2-Methylpropyl)carbamoyl]-1H-imidazole-5-carboxylic acid, also known as 5-(isobutylcarbamoyl)-1H-imidazole-4-carboxylic acid, is an imidazole derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is structurally characterized by a carboxylic acid group and a carbamoyl moiety, which contribute to its interaction with various biological targets.

  • Molecular Formula : C9H13N3O3
  • Molecular Weight : 211.22 g/mol
  • IUPAC Name : 4-(2-methylpropylcarbamoyl)-1H-imidazole-5-carboxylic acid
  • CAS Number : 91473-55-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which may enhance its binding affinity to biological targets. This interaction can modulate enzymatic activity or receptor function, influencing various metabolic pathways.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antiviral Activity

Recent studies have explored the antiviral properties of imidazole derivatives against orthopoxviruses, including Vaccinia virus. Compounds similar in structure have shown promising results, with selectivity indices (SI) indicating their potential as antiviral agents. For instance, certain derivatives demonstrated SI values significantly higher than established antiviral drugs, suggesting that this compound may possess similar properties .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Its structural features allow it to act as a competitive inhibitor for enzymes involved in key metabolic pathways. This inhibition can lead to altered cellular processes, making it a candidate for therapeutic applications in conditions where enzyme activity needs modulation .

Antimicrobial Properties

In vitro studies have indicated that imidazole derivatives can exhibit antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic functions . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown significant promise.

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AntiviralCompounds exhibited high selectivity indices against Vaccinia virus, indicating potential as antiviral agents.
Enzyme InhibitionDemonstrated competitive inhibition against key metabolic enzymes, suggesting therapeutic applications.
AntimicrobialRelated compounds showed significant antimicrobial activity against gram-positive and gram-negative bacteria.

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